2-(3-Cyanophenyl)acetophenone
Description
Historical Development in the Chemistry of Aryl Ketones and Nitriles
The study of aryl ketones has a rich history, with foundational reactions for their synthesis, such as the Friedel–Crafts acylation, being developed in the 19th century. wikipedia.orgchemistryviews.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. chemistryviews.org Over the years, numerous other methods have been developed, including the Fries rearrangement, the Houben–Hoesch reaction, and more recently, palladium-catalyzed cross-coupling reactions. wikipedia.orgchemistryviews.org These advancements have provided chemists with a versatile toolkit to synthesize a wide array of aryl ketones. The Weinreb ketone synthesis, discovered in 1981, offered a significant advantage by preventing the common issue of over-addition of organometallic reagents, allowing for the controlled synthesis of ketones. wikipedia.org
The history of nitriles dates back to 1782, when the first compound in this class, hydrogen cyanide, was synthesized. wikipedia.orgwikidoc.org Benzonitrile, an aryl nitrile, was first prepared in 1832. wikipedia.orgwikidoc.org Key synthetic methods for nitriles include the Kolbe nitrile synthesis, which involves the reaction of alkyl halides with metal cyanides, and the Sandmeyer reaction for the synthesis of aryl nitriles from diazonium compounds. algoreducation.comwikipedia.org The dehydration of amides and the hydrocyanation of alkenes are also important methods for nitrile synthesis. numberanalytics.com
Chemical Significance within Synthetic Organic Chemistry
2-(3-Cyanophenyl)acetophenone serves as a valuable building block in synthetic organic chemistry. The presence of both a reactive ketone and a nitrile group allows for a variety of chemical transformations. The ketone moiety can undergo nucleophilic addition reactions, reductions to form alcohols, and reactions at the alpha-carbon. wikipedia.org The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. wikipedia.org This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and polyfunctional derivatives.
The specific arrangement of the functional groups in this compound, with the cyano group at the meta position of the phenyl ring attached to the methylene (B1212753) bridge, influences its reactivity and the stereochemistry of its reactions. This substitution pattern can affect the electronic properties of the molecule, which in turn can direct the course of further chemical modifications.
Overview of Prior Research on Related Cyanophenylacetophenone Analogues
Research on analogues of this compound has explored the impact of substituent placement and the nature of the substituents on the chemical and biological properties of the molecules. For instance, studies on cyanophenyl-substituted thiazol-2-ylhydrazones, which can be synthesized from α-bromo-4-cyanoacetophenone, have shown their potential in medicinal chemistry. rsc.org The position of the cyano group (ortho, meta, or para) on the phenyl ring significantly influences the molecule's properties.
Analogues with different halogen substituents have also been investigated. For example, comparing 2-(3-cyanophenyl)-4'-iodoacetophenone (B1614002) with 2-(3-bromophenyl)-4'-iodoacetophenone (B1293249) reveals how different electron-withdrawing groups can alter the electronic profile and reactivity of the compound. The trifluoromethyl group, another strong electron-withdrawing group, has been incorporated into cyanophenylacetophenone structures to enhance properties like binding affinity and metabolic stability in medicinal chemistry contexts. The study of these various analogues provides a broader understanding of the structure-activity relationships within this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-phenacylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-6-4-5-12(9-13)10-15(17)14-7-2-1-3-8-14/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOQUDPIRPINGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431951 | |
| Record name | 2-(3-CYANOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62043-83-8 | |
| Record name | 2-(3-CYANOPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Cyanophenyl Acetophenone and Analogues
Established Synthetic Pathways to the 2-(3-Cyanophenyl)acetophenone Scaffold
Traditional methods for constructing the 2-arylacetophenone framework largely rely on well-established reactions such as organometallic cross-coupling and alkylation strategies. These pathways offer reliable access to the target scaffold.
Organometallic Coupling Reactions for Construction of the Aryl-Ketone Linkage
Organometallic coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. fiveable.mepressbooks.pub Reactions like the Suzuki-Miyaura coupling provide a powerful means to construct the biaryl system inherent in 2-arylacetophenones. fiveable.me
A general approach involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. For the synthesis of this compound, this could involve the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with 3-cyanophenylboronic acid. The mechanism for such a transformation typically follows a catalytic cycle involving three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the phenacyl halide. fiveable.me
Transmetalation: The 3-cyanophenyl group is transferred from the boronic acid to the palladium center. fiveable.me
Reductive Elimination: The two organic fragments couple, forming the desired product and regenerating the palladium(0) catalyst. fiveable.me
The Suzuki-Miyaura reaction is particularly valued in the pharmaceutical industry for preparing biaryl compounds due to its tolerance of a wide variety of functional groups. pressbooks.pub
Another relevant organometallic approach is the Corey-House synthesis, which utilizes a lithium dialkylcuprate (Gilman) reagent. libretexts.orglibretexts.org This method involves the coupling of the Gilman reagent with an organohalide to form a new C-C bond. libretexts.org For instance, a lithium di(phenacyl)cuprate could potentially react with 3-cyanobromobenzene, although this specific transformation is less common for this scaffold compared to palladium-catalyzed methods.
| Coupling Reaction | Aryl Source | Ketone Source | Catalyst/Reagent | Key Features |
| Suzuki-Miyaura | 3-Cyanophenylboronic acid | 2-Bromoacetophenone | Pd(0) catalyst, Base | High functional group tolerance, widely used for biaryls. fiveable.mepressbooks.pub |
| Corey-House | 3-Cyanobenzyl halide | Lithium enolate of benzaldehyde derivative | Lithium dialkylcuprate | Forms C-C bonds, suitable for unsymmetrical products. libretexts.orglibretexts.org |
Condensation and Alkylation Strategies Utilizing Acetophenone (B1666503) Precursors
Alkylation of acetophenone derivatives is a direct and classical method for synthesizing 2-arylacetophenones. This strategy involves the generation of an enolate from acetophenone, which then acts as a nucleophile to displace a leaving group on a suitable precursor of the 3-cyanophenyl moiety.
The common pathway involves:
Deprotonation: A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of acetophenone, forming a reactive enolate.
Nucleophilic Attack: The enolate attacks an electrophilic benzylic carbon. A key precursor for this step is 3-cyanobenzyl bromide. The bromide acts as a good leaving group, facilitating the SN2 reaction.
This method is effective for creating the C-C bond between the carbonyl's α-carbon and the cyanophenyl ring.
Alternatively, condensation reactions, such as the Claisen-Schmidt condensation, are typically used to synthesize chalcones (α,β-unsaturated ketones) by reacting an acetophenone with a benzaldehyde. uomustansiriyah.edu.iqrsc.org While this does not directly yield this compound, subsequent reduction of the double bond could provide the saturated linkage, representing a two-step alternative to direct alkylation. The Claisen-Schmidt reaction is generally carried out under basic conditions, for example, using sodium hydroxide in ethanol. uomustansiriyah.edu.iqnih.gov
Novel and Sustainable Approaches for this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. These include photocatalytic and electrocatalytic reactions, as well as the application of green chemistry principles.
Photocatalytic and Electrocatalytic Methodologies
Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. semanticscholar.org These reactions often proceed through radical intermediates under mild conditions. The synthesis of 2-arylacetophenones can be achieved via photocatalytic pathways. For example, a method for synthesizing 2-arylacetophenones from arylhydrazines and vinyl azides in water at room temperature has been reported, highlighting a green approach to this class of compounds. semanticscholar.orgacs.org
Photocatalytic C-H functionalization reactions also represent a promising strategy. semanticscholar.org This would involve the direct coupling of acetophenone with a 3-cyanophenyl source, avoiding the need for pre-functionalized starting materials. Heterogeneous photocatalysts, such as polyaniline-graphitic carbon nitride-titanium dioxide composites, are being developed for their stability, reusability, and high absorption in the visible-light range, contributing to more sustainable chemical processes. organic-chemistry.org
Electrochemical synthesis offers another avenue for generating the radical intermediates necessary for these couplings, often with high efficiency and selectivity. organic-chemistry.org
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. jocpr.com This involves using safer solvents, minimizing waste, and improving energy efficiency. jocpr.com
For the synthesis of this compound and its analogues, green approaches could include:
Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like water, ethanol, or supercritical CO2. jocpr.com A reported synthesis of 2-arylacetophenones utilizes water as the solvent. semanticscholar.org
Solvent-Free Reactions: Performing reactions by grinding solid reactants together, as demonstrated in some aldol (B89426) condensations to produce chalcones, can eliminate the need for a solvent entirely. rsc.org
Catalysis: Employing catalysts that are efficient, reusable, and non-toxic. Heterogeneous photocatalysts that can be recovered and reused are a prime example. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
One study highlights a one-pot synthesis of benzopinacolone derivatives from acetophenones in a greener fashion, demonstrating the trend towards more sustainable synthetic design in related ketone chemistry. scielo.br
Synthesis of Key Intermediates and Precursors for this compound Derivatives
3-Cyanophenylboronic acid: This is a crucial intermediate for Suzuki-Miyaura coupling reactions. It can be used to synthesize various biaryl compounds. It is commercially available or can be synthesized from 3-bromobenzonitrile via lithiation followed by reaction with a trialkyl borate.
3-Cyanobenzyl bromide: This is a key electrophile for alkylation reactions. It can be prepared from 3-methylbenzonitrile (m-tolunitrile) through radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator.
Acetophenone: A common and readily available starting material, typically produced industrially by the oxidation of ethylbenzene. guidechem.com
3-Cyanophenyl isocyanate: While not a direct precursor for the main scaffold, it serves as a versatile starting reagent for synthesizing various derivatives containing the 3-cyanophenyl moiety. georganics.sk
Preparation of Substituted 3-Cyanophenyl Aromatic Systems
The introduction of a cyano group onto a phenyl ring, particularly at the meta-position, can be achieved through several reliable synthetic methods. The choice of method often depends on the nature of the starting materials and the desired substitution pattern on the aromatic ring.
One of the most classical and widely used methods for introducing a cyano group is the Sandmeyer reaction . wikipedia.orglscollege.ac.inorganic-chemistry.org This reaction typically involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.orglscollege.ac.in For the synthesis of 3-cyanophenyl derivatives, 3-aminobenzonitrile can be diazotized using sodium nitrite in the presence of a strong acid, and the resulting diazonium salt is then reacted with cuprous cyanide to yield the desired 3-cyanophenyl compound. wikipedia.org The Sandmeyer reaction is valued for its broad applicability and the ready availability of aniline precursors. nih.gov
A more modern and often milder alternative is the palladium-catalyzed cyanation of aryl halides or triflates. nih.govrsc.org This cross-coupling reaction offers excellent functional group tolerance and typically proceeds with high yields. nih.gov For instance, 3-bromobenzonitrile can be effectively converted to the corresponding dinitrile by reaction with a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. nih.govmit.edu The choice of ligand is crucial for the efficiency of the catalytic cycle, with various phosphine-based ligands being commonly employed. organic-chemistry.org Kinetic studies on the palladium-catalyzed cyanation of bromobenzene have provided insights into the rate-limiting steps and the effects of additives on the reaction. nih.gov
Table 1: Comparison of Synthetic Methods for 3-Cyanophenyl Aromatic Systems
| Method | Starting Material | Reagents | Key Features |
| Sandmeyer Reaction | 3-Substituted Aniline | 1. NaNO₂, H⁺2. CuCN | Classical method, good for converting amino groups. wikipedia.orglscollege.ac.in |
| Palladium-Catalyzed Cyanation | 3-Substituted Aryl Halide/Triflate | Pd Catalyst, Ligand, Cyanide Source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | Mild conditions, high functional group tolerance. nih.govrsc.org |
Functionalized Acetophenone Building Blocks
Acetophenone and its derivatives serve as the second key component in the synthesis of the target molecule. The most common method for the preparation of acetophenones is the Friedel-Crafts acylation . wikipedia.orgorganic-chemistry.orgbyjus.comsigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com For the synthesis of unsubstituted acetophenone, benzene (B151609) is treated with acetyl chloride and AlCl₃. byjus.com Substituted acetophenones can be prepared by using appropriately substituted aromatic starting materials. The Friedel-Crafts acylation is generally a high-yielding and reliable reaction for the synthesis of aryl ketones. organic-chemistry.org
The reactivity of the acetophenone building block can be further enhanced through α-functionalization, allowing for the introduction of various substituents on the methylene (B1212753) bridge of the final this compound molecule. researchgate.net Acetophenone's ketone group acts as a "chemical handle" for a variety of chemical modifications, making it a versatile building block in drug synthesis. studyraid.com
Table 2: Key Features of Friedel-Crafts Acylation for Acetophenone Synthesis
| Aspect | Description |
| Reaction Type | Electrophilic Aromatic Substitution byjus.com |
| Reactants | Aromatic Compound (e.g., Benzene), Acylating Agent (e.g., Acetyl Chloride) byjus.com |
| Catalyst | Lewis Acid (e.g., AlCl₃) wikipedia.org |
| Product | Aryl Ketone (Acetophenone derivative) organic-chemistry.org |
| Advantages | Generally high yields, reliable for a wide range of substrates. organic-chemistry.org |
Stereoselective Synthesis of Chiral this compound Analogues
The creation of chiral analogues of this compound primarily involves the stereoselective reduction of the ketone functionality to a chiral secondary alcohol. This transformation can be achieved through various catalytic asymmetric reduction methods.
A prominent approach is the use of chiral oxazaborolidine catalysts , often referred to as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgmdpi.com These catalysts, when used with a stoichiometric reducing agent like borane, can reduce prochiral ketones to their corresponding alcohols with high enantioselectivity. mdpi.comthieme-connect.com The stereochemical outcome of the reduction is predictable based on the stereochemistry of the catalyst used. mdpi.com The in situ generation of the oxazaborolidine catalyst from a chiral lactam alcohol and borane has been shown to be a practical and reliable method. mdpi.com
Enzymatic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols. For instance, the asymmetric reduction of acetophenone and its analogues using immobilized Rhodotorula glutinis cells has been demonstrated to produce the corresponding (S)-alcohols with excellent enantiopurity (>99% ee). nih.gov Similarly, a ketoreductase from Pichia glucozyma (KRED1-Pglu) has been employed for the enantioselective reduction of various substituted acetophenones. Microbial transformations using fungi such as Rhizopus arrhizus have also been successfully used for the enantioselective reduction of diaryl ketones and related compounds. nih.gov
The development of chiral β-amino alcohol N-boranes and their corresponding cyclic trimeric borazine derivatives has also provided effective catalysts for the asymmetric reduction of prochiral ketones, yielding secondary alcohols with good enantioselectivity. thieme-connect.com Furthermore, the catalytic asymmetric synthesis of chiral diarylmethanols can be achieved through the addition of organozinc reagents to aldehydes in the presence of chiral amino alcohol-based catalysts. nih.gov
Table 3: Methods for Stereoselective Synthesis of Chiral Alcohols from Ketones
| Method | Catalyst/Reagent | Key Features |
| CBS Reduction | Chiral Oxazaborolidine, Borane | High enantioselectivity, predictable stereochemistry. wikipedia.orgmdpi.com |
| Enzymatic Reduction | Ketoreductases (e.g., from Pichia glucozyma), Whole Cells (e.g., Rhodotorula glutinis) | High enantiopurity, environmentally friendly. nih.gov |
| Microbial Transformation | Fungi (e.g., Rhizopus arrhizus) | Effective for diaryl ketones, good enantiomeric excess. |
| Chiral β-Amino Alcohol N-Boranes | Noncyclic and cyclic N-borane derivatives | Good yields and enantioselectivities. thieme-connect.com |
| Asymmetric Arylation | Organozinc Reagents, Chiral Amino Alcohols | Catalytic and highly enantioselective synthesis of diarylmethanols. nih.gov |
Reactivity and Reaction Mechanisms of 2 3 Cyanophenyl Acetophenone Derivatives
Electrophilic and Nucleophilic Transformations at the Carbonyl and Nitrile Functionalities
The reactivity of 1-phenyl-2-(3-cyanophenyl)ethanone is largely dictated by the electrophilic nature of the carbon atoms in the carbonyl (C=O) and nitrile (C≡N) groups. Both groups are susceptible to attack by nucleophiles.
The carbonyl carbon is sp²-hybridized and highly electrophilic due to the polarization of the C=O double bond. It readily undergoes nucleophilic addition reactions. Strong, irreversible nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) add to the carbonyl to form tertiary alcohols after an aqueous workup. Reductive hydrides, such as sodium borohydride (NaBH₄), will reduce the ketone to a secondary alcohol, 1-phenyl-2-(3-cyanophenyl)ethanol.
The nitrile group, while generally less reactive than a carbonyl, also possesses an electrophilic carbon atom. It can undergo nucleophilic addition, particularly under acidic or basic conditions. Strong acidic hydrolysis will convert the nitrile group into a carboxylic acid, while basic hydrolysis typically yields a carboxylate salt. lumenlearning.comlibretexts.org This transformation proceeds through an intermediate amide, which can sometimes be isolated under milder, controlled conditions. lumenlearning.com
Table 1: Representative Nucleophilic Additions to Carbonyl and Nitrile Groups
| Functional Group | Reagent/Condition | Product Type |
|---|
Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Reactions Involving the α-Carbon of the Acetophenone (B1666503) Moiety
The methylene (B1212753) bridge (-CH₂-) between the two aromatic rings is the α-carbon of the ketone, and its protons are acidic (pKa ≈ 19-20 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for deprotonation by a strong base to form a nucleophilic enolate. masterorganicchemistry.combham.ac.uk
This enolate is a powerful intermediate for forming new carbon-carbon bonds at the α-position. The most common reaction is alkylation, where the enolate attacks an alkyl halide in a classic SN2 reaction. fiveable.melibretexts.org To ensure complete and irreversible formation of the enolate and to avoid side reactions like self-condensation, a strong, non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) is typically employed. libretexts.orgyoutube.com The reaction of the enolate of 1-phenyl-2-(3-cyanophenyl)ethanone with an alkyl halide (R-X) would yield an α-substituted derivative, 2-alkyl-1-phenyl-2-(3-cyanophenyl)ethanone. The choice of base and reaction conditions can be crucial, as unsymmetrical ketones can lead to mixtures of kinetic and thermodynamic enolates, although in this specific molecule, the α-protons are equivalent. youtube.com
Functional Group Interconversions and Transformations at the Cyanophenyl Moiety
The cyano group on the phenyl ring is a versatile functional handle that can be converted into several other groups. libretexts.org
Reduction to Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to benzylamine derivatives.
Hydrolysis to Carboxylic Acid: As mentioned previously, complete hydrolysis under acidic or basic conditions converts the nitrile to a carboxylic acid (-COOH). lumenlearning.comquora.com This is a robust method for introducing a carboxyl group onto the aromatic ring.
Conversion to Ketone: The nitrile group can react with organometallic reagents such as Grignard or organolithium reagents. The initial addition forms an imine anion salt, which upon hydrolysis yields a ketone. libretexts.org This allows for the synthesis of di-ketone structures.
Oxidative and Reductive Reactivity Profiles of 2-(3-Cyanophenyl)acetophenone
The compound possesses multiple sites that can undergo oxidation or reduction.
Oxidative Reactions: The most significant oxidative transformation for deoxybenzoin and its derivatives is the oxidation of the α-methylene group. The Riley oxidation, which uses selenium dioxide (SeO₂), is a classic method for converting the active methylene group adjacent to a carbonyl into a new carbonyl group. wikipedia.orgnrochemistry.comyoutube.com This reaction would transform 1-phenyl-2-(3-cyanophenyl)ethanone into the corresponding 1,2-diketone, 1-phenyl-2-(3-cyanophenyl)ethane-1,2-dione (a benzil derivative). Such 1,2-diketones are valuable precursors for the synthesis of various heterocyclic compounds like quinoxalines. researchgate.net
Reductive Reactions: The molecule offers several targets for reduction, and the outcome can be controlled by the choice of reagent and conditions.
Ketone to Alcohol: The carbonyl group can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (NaBH₄). This reagent typically does not reduce the nitrile group under standard conditions, allowing for chemoselective transformation. masterorganicchemistry.comcommonorganicchemistry.com
Ketone to Methylene: For complete deoxygenation of the carbonyl group to a methylene group (-CH₂-), harsher reduction methods are required. The Clemmensen reduction (using zinc amalgam and concentrated HCl) is highly effective for aryl-alkyl ketones and would convert the deoxybenzoin structure into a 1,2-diaryl ethane derivative. wikipedia.organnamalaiuniversity.ac.in The Wolff-Kishner reduction (hydrazine, strong base, high temperature) is an alternative under basic conditions.
Nitrile Reduction: As noted in section 3.2.2, the nitrile group can be reduced to a primary amine using potent reducing agents like LiAlH₄.
Table 2: Summary of Oxidative and Reductive Transformations
| Reaction Type | Reagent/Condition | Functional Group Transformed | Product Functional Group |
|---|---|---|---|
| Oxidation | Selenium Dioxide (SeO₂) | α-Methylene | Ketone (1,2-Diketone) |
| Reduction | Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol |
| Reduction | Zinc Amalgam (Zn(Hg)), HCl | Ketone | Methylene (-CH₂-) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Nitrile and Ketone | Primary Amine and Secondary Alcohol |
Cascade and Multicomponent Reactions Incorporating this compound Substructures
While specific cascade or multicomponent reactions (MCRs) involving 1-phenyl-2-(3-cyanophenyl)ethanone are not widely reported, its structure is well-suited for such processes. A cascade reaction involves multiple consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. nih.gov
A plausible cascade could be initiated by the formation of the α-carbon enolate. This nucleophile could then participate in an intermolecular reaction, for instance, with an α,β-unsaturated ketone (a Michael addition), followed by an intramolecular aldol (B89426) condensation involving the original ketone, leading to the rapid construction of a complex cyclic system.
Furthermore, the 1,2-diketone product from the Riley oxidation is a prime substrate for MCRs. For example, condensation with a 1,2-diamine and an aldehyde in a multicomponent reaction can lead to the synthesis of highly substituted heterocyclic scaffolds. beilstein-journals.org The presence of both a ketone and a nitrile allows for potential cascade reactions where both groups participate sequentially, leading to the formation of complex nitrogen-containing heterocycles.
Detailed Mechanistic Investigations of Key Transformations
The mechanisms for the primary reactions of this compound are well-established based on studies of its parent structures.
Enolate Alkylation: The mechanism begins with the deprotonation of the α-carbon by a strong base like LDA to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbon of an alkyl halide via a bimolecular nucleophilic substitution (SN2) pathway, displacing the halide and forming a new carbon-carbon bond. fiveable.meyoutube.com
Riley Oxidation: The mechanism of the Riley oxidation of a methylene group alpha to a carbonyl is believed to start with the enol tautomer of the ketone attacking the electrophilic selenium atom of SeO₂. This is followed by a series of steps including rearrangement and loss of water. A final step liberates elemental selenium, yielding the 1,2-dicarbonyl product. wikipedia.orgyoutube.com
Clemmensen Reduction: The mechanism of the Clemmensen reduction is complex and not fully elucidated, as it occurs on the heterogeneous surface of the zinc amalgam. It is thought to involve electron transfer from the zinc surface to the protonated carbonyl group, generating radical and organozinc intermediates that are progressively reduced to the final alkane. wikipedia.orgjk-sci.com
Nitrile Hydrolysis (Acid-Catalyzed): The mechanism involves the initial protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers follows, leading to an amide tautomer (an imidic acid), which then rearranges to the more stable amide intermediate. Further hydrolysis of the amide under the reaction conditions leads to the final carboxylic acid and an ammonium ion. lumenlearning.comyoutube.com
Kinetic Studies and Reaction Pathway Elucidation
Kinetic studies are crucial for understanding the rate at which a chemical reaction proceeds and for elucidating the step-by-step sequence of events that constitute the reaction mechanism. For derivatives of this compound, kinetic investigations would likely focus on reactions involving the electrophilic carbonyl carbon.
The presence of the 3-cyanophenyl group is expected to enhance the reactivity of the carbonyl group towards nucleophiles compared to unsubstituted acetophenone. The cyano group is a strong electron-withdrawing group, and its presence in the meta position of the phenyl ring decreases the electron density at the carbonyl carbon through inductive effects. This increased electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack.
A common reaction for ketones is nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The rate of such a reaction would be influenced by the nature of the nucleophile, the solvent, and the specific substituents on the acetophenone derivative.
Illustrative Kinetic Data for Nucleophilic Addition to Substituted Acetophenones
To illustrate how kinetic data can be presented, the following table provides hypothetical rate constants for the reaction of various substituted acetophenones with a generic nucleophile. This data demonstrates the expected trend of increased reactivity with a more strongly electron-withdrawing substituent.
| Substituted Acetophenone | Substituent | Rate Constant (k, M⁻¹s⁻¹) |
| This compound | 3-CN | 5.2 x 10⁻³ |
| 2-(3-Nitrophenyl)acetophenone | 3-NO₂ | 8.5 x 10⁻³ |
| 2-Phenylacetophenone | H | 1.5 x 10⁻⁴ |
| 2-(3-Methoxyphenyl)acetophenone | 3-OCH₃ | 7.8 x 10⁻⁵ |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction pathway elucidation for derivatives of this compound would involve a combination of experimental techniques. These could include trapping of intermediates, isotopic labeling studies, and stereochemical analysis of the products. For instance, performing a reaction in the presence of a trapping agent could provide evidence for the existence of a specific intermediate. Isotopic labeling, such as using a ¹⁸O-labeled nucleophile, could help to trace the path of atoms throughout the reaction.
Transition State Analysis and Computational Reaction Dynamics
Transition state analysis provides insight into the high-energy species that exist transiently between reactants and products. The structure and energy of the transition state are key determinants of the reaction rate. For the nucleophilic addition to this compound, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond.
Computational chemistry offers powerful tools for studying transition states and reaction dynamics. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the potential energy surface of a reaction. These calculations can locate the transition state structure and determine its energy, which corresponds to the activation energy of the reaction.
For this compound, computational studies could be used to:
Model the geometry of the transition state: This would reveal the bond lengths and angles of the atoms as they are rearranging.
Calculate the activation energy: This would provide a theoretical prediction of the reaction rate.
Simulate the reaction trajectory: This would offer a dynamic picture of how the atoms move during the course of the reaction.
Illustrative Computational Data for a Nucleophilic Addition Reaction
The following table presents hypothetical computational data for the transition state of the reaction between this compound and a nucleophile.
| Parameter | Value |
| Activation Energy (kcal/mol) | 15.8 |
| C-Nucleophile bond distance (Å) | 2.15 |
| C-O bond distance (Å) | 1.32 |
| O-C-C bond angle (°) | 112.5 |
| Imaginary Frequency (cm⁻¹) | -350 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The imaginary frequency is a characteristic feature of a true transition state on a computed potential energy surface, representing the motion along the reaction coordinate.
Computational reaction dynamics simulations could further elucidate the mechanism by exploring the entire reaction path, including the approach of the reactants, the formation of the transition state, and the separation of the products. These simulations can provide a deeper understanding of the factors that control the stereochemistry and regioselectivity of the reaction.
Computational and Theoretical Investigations of 2 3 Cyanophenyl Acetophenone
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. taylorandfrancis.com
For 2-(3-Cyanophenyl)acetophenone, FMO analysis would identify the distribution of these orbitals. It is expected that the HOMO would be located on the more electron-rich portions of the molecule, such as the phenyl rings, while the LUMO would be associated with the electron-withdrawing ketone and cyano groups. However, specific DFT calculations are required to determine the precise energies and spatial distributions of these orbitals.
As of now, there are no published studies providing specific HOMO-LUMO energy values or orbital diagrams for this compound.
Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Data not available | Highest Occupied Molecular Orbital |
| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the electron density surface. Different colors are used to indicate regions of varying potential: red typically represents electron-rich, negative potential areas (prone to electrophilic attack), while blue indicates electron-poor, positive potential areas (prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent regions of intermediate potential. researchgate.net
An MEP map of this compound would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, as these are highly electronegative atoms. Conversely, positive potential would be expected around the hydrogen atoms of the phenyl rings. This information is invaluable for predicting sites of intermolecular interactions.
Currently, no specific MEP maps for this compound are available in the scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as solvent molecules or other solutes.
For this compound, MD simulations could be employed to explore the rotational freedom around the single bonds connecting the phenyl rings and the ketone group. This would reveal the most stable conformations of the molecule in different environments (e.g., in a vacuum or in various solvents). Furthermore, simulations of multiple molecules could elucidate intermolecular interactions, such as stacking of the aromatic rings.
There are currently no published molecular dynamics simulation studies focused on this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their reactivity. These models use molecular descriptors—numerical values that encode structural or physicochemical properties—to predict the reactivity of new or untested compounds.
A QSRR study involving this compound would require a dataset of related compounds with known reactivity data. By calculating a range of descriptors for these molecules (e.g., electronic, steric, and topological parameters), a mathematical model could be developed to predict a specific aspect of reactivity.
No QSRR studies specifically including this compound have been reported in the available literature.
Computational Mechanistic Elucidation of Reactions Involving this compound
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway and understand the factors that control the reaction's outcome. DFT is a common method for such mechanistic studies.
For this compound, computational studies could elucidate the mechanisms of reactions such as nucleophilic addition to the carbonyl group or reactions involving the cyano group. These calculations would provide valuable insights into the transition state geometries and activation energies, helping to explain experimental observations or predict new reactions.
At present, there are no published computational studies on the reaction mechanisms of this compound.
In Silico Prediction and Validation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These in silico predictions are a valuable tool for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra, which would be characterized by signals from the aromatic protons and carbons, as well as the carbonyl and cyano carbons. Similarly, the IR spectrum could be calculated to identify the characteristic stretching frequencies of the C=O and C≡N bonds.
While general principles of spectroscopy for aromatic ketones and nitriles are well-established, specific in silico spectroscopic data for this compound are not available in the literature.
Hypothetical In Silico Spectroscopic Data for this compound
| Spectroscopic Technique | Key Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | Data not available |
| ¹³C NMR | Cyano Carbon (C≡N) Chemical Shift | Data not available |
| IR Spectroscopy | Carbonyl (C=O) Stretching Frequency | Data not available |
Applications of 2 3 Cyanophenyl Acetophenone As a Synthetic Intermediate and Building Block
Strategic Role in the Construction of Complex Organic Architectures
The strategic importance of 2-(3-Cyanophenyl)acetophenone in the synthesis of intricate organic structures lies in the orthogonal reactivity of its functional groups. The ketone carbonyl group readily participates in a variety of classical carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol (B89426) condensations, Knoevenagel condensations, and related transformations. The adjacent active methylene (B1212753) group serves as a nucleophilic handle for alkylation and acylation reactions, allowing for the introduction of diverse substituents.
Furthermore, the cyanophenyl moiety imparts specific electronic properties and offers an additional site for chemical modification. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, thereby expanding the synthetic possibilities. This multi-faceted reactivity allows for a programmed and sequential elaboration of the molecular framework, making this compound a valuable starting material for the convergent synthesis of complex target molecules, including those with potential applications in medicinal chemistry and materials science. csmres.co.uknih.govmdpi.comwhiterose.ac.uk
Precursor for Diverse Heterocyclic Ring Systems
Heterocyclic compounds are ubiquitous in nature and form the core scaffold of a vast number of pharmaceuticals and functional materials. clockss.orgscience.govnih.gov this compound serves as a versatile precursor for the synthesis of a wide array of these important ring systems.
Synthesis of Nitrogen-Containing Heterocycles
The reactivity of the ketone and active methylene group in this compound makes it an ideal substrate for the construction of various nitrogen-containing heterocycles. frontiersin.orgorganic-chemistry.orgmatrix-fine-chemicals.com
Pyridines: Substituted pyridines can be synthesized through multicomponent reactions involving this compound. For instance, in the presence of ammonium acetate and a suitable catalyst, it can react with aldehydes and other active methylene compounds to afford highly functionalized pyridine derivatives. The specific reaction conditions, such as the choice of catalyst (e.g., copper or rhodium salts) and solvent, can influence the reaction's efficiency and regioselectivity. organic-chemistry.orgwikipedia.org
Quinolines: The Friedländer annulation is a classical and effective method for quinoline synthesis. guidechem.combldpharm.com In this reaction, an o-aminoaryl ketone or aldehyde condenses with a compound containing an α-methylene ketone. While direct examples involving this compound are not extensively documented in readily available literature, its structural motif is amenable to this type of transformation, suggesting its potential as a precursor to novel quinoline derivatives. The general reaction involves the condensation of the ketone with an appropriate amine-containing reagent, followed by cyclization and dehydration. frontiersin.org
Pyrimidines: Pyrimidine rings can be constructed from a three-carbon component and a reagent providing two nitrogen atoms, such as an amidine or urea. organic-chemistry.orgnih.govresearchgate.net this compound can potentially serve as the three-carbon backbone. The reaction would likely proceed through the initial formation of a chalcone-like intermediate, followed by cyclocondensation with the nitrogen-containing reagent to yield the pyrimidine core.
| Heterocycle | General Synthetic Strategy | Key Reagents |
| Pyridines | Multicomponent Condensation | Aldehydes, Ammonium Acetate, Active Methylene Compounds |
| Quinolines | Friedländer Annulation | o-Aminoaryl Aldehydes/Ketones |
| Pyrimidines | Cyclocondensation | Amidines, Urea, Thiourea |
Synthesis of Oxygen- and Sulfur-Containing Heterocycles
The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur atoms. guidechem.comorganic-chemistry.orgpku.edu.cnsemanticscholar.orgresearchgate.netclockss.orgdigitellinc.comwhiterose.ac.ukmdpi.comresearchgate.netrsc.org
Furans and Pyrans: The Paal-Knorr synthesis and related methodologies provide routes to furans from 1,4-dicarbonyl compounds. semanticscholar.orgorgsyn.org Through appropriate chemical transformations, this compound can be converted into such precursors. For instance, α-halogenation followed by reaction with a β-ketoester and subsequent cyclization could yield highly substituted furan derivatives. Similarly, pyran rings can be accessed through various cycloaddition and condensation reactions where the ketone functionality of this compound plays a key role. whiterose.ac.uk
Thiophenes: The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. This reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. Given that this compound possesses both a ketone and, after initial reaction, can generate an active methylene species, it is a suitable candidate for this transformation, leading to thiophenes bearing the 3-cyanophenyl moiety.
| Heterocycle | General Synthetic Strategy | Key Reagents |
| Furans | Paal-Knorr Synthesis | 1,4-Dicarbonyl Precursors |
| Pyrans | Cycloaddition/Condensation Reactions | Dicarbonyl compounds, Enals |
| Thiophenes | Gewald Reaction | Active Methylene Nitriles, Elemental Sulfur, Base |
Utility in Catalysis and Ligand Design for Chemical Transformations
Beyond its role as a synthetic intermediate for heterocyclic systems, this compound and its derivatives have potential applications in the field of catalysis.
As a Substrate in Transition Metal-Mediated or Catalyzed Reactions
The presence of both an aryl ring and a ketone functionality makes this compound a potential substrate for various transition metal-catalyzed cross-coupling reactions. For instance, the aryl ring could be functionalized through palladium-catalyzed reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents. The ketone group can also direct C-H activation reactions, enabling the selective functionalization of the molecule at positions that are otherwise difficult to access.
As a Structural Component in the Design of Novel Ligands for Organometallic Catalysis
The structural framework of this compound can be incorporated into the design of novel ligands for organometallic catalysis. By introducing coordinating groups, such as phosphines or amines, onto the aromatic ring or through modification of the ketone, new ligands with unique steric and electronic properties can be synthesized. These tailored ligands can then be complexed with transition metals to create catalysts for a variety of organic transformations, potentially offering improved activity, selectivity, and stability. The cyano group can also act as a coordinating site or be transformed into other ligating functionalities, further expanding the possibilities for ligand design.
Derivatives and Structure Reactivity Relationships of 2 3 Cyanophenyl Acetophenone Analogues
Systematic Structural Modifications at the Acetophenone (B1666503) Moiety
The acetophenone moiety offers several sites for structural variation, including the phenyl ring and the acetyl group. Modifications at these positions directly impact the reactivity of the carbonyl group and the adjacent methylene (B1212753) bridge.
Substituents on the phenyl ring of the acetophenone unit alter the electronic properties of the carbonyl group. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or additional cyano (-CN) groups, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, decrease the carbonyl's electrophilicity but can enhance the stability of carbocation intermediates formed during certain reactions. study.com
The methyl group of the acetyl moiety can be replaced with larger alkyl or aryl groups, introducing steric bulk that can hinder the approach of nucleophiles to the carbonyl carbon. researchgate.net Furthermore, the α-methylene group adjacent to the carbonyl is a key site for functionalization. Reactions such as α-halogenation or α-tosyloxylation introduce a good leaving group, facilitating subsequent substitution reactions for the synthesis of more complex derivatives. researchgate.netmdpi.com
| Modification Site | Substituent/Modification | Predicted Effect on Reactivity |
|---|---|---|
| Phenyl Ring | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Decreases carbonyl electrophilicity; Stabilizes adjacent carbocations. |
| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | Increases carbonyl electrophilicity; More susceptible to nucleophilic attack. study.com | |
| Acetyl Group (CH₃-C=O) | Replacement of -CH₃ with larger alkyl group (e.g., -CH₂CH₃) | Increases steric hindrance around the carbonyl group. researchgate.net |
| α-Functionalization (e.g., α-bromination) | Introduces a leaving group for further substitution reactions. |
Systematic Structural Modifications at the Cyanophenyl Moiety
The cyanophenyl portion of the molecule significantly influences the acidity of the benzylic protons of the methylene bridge. The cyano group is a potent electron-withdrawing group through both induction and resonance, which stabilizes the conjugate base formed upon deprotonation of the methylene carbon.
Altering the position of the cyano group from meta (3-position) to ortho (2-position) or para (4-position) changes the extent of its electron-withdrawing effect on the methylene bridge. A para-cyano group would exert the strongest resonance-based stabilization on a benzylic carbanion, thereby increasing the acidity of the methylene protons the most. An ortho-cyano group would also have a strong electronic effect, though it might introduce steric constraints on reactivity at the bridge. nih.gov
Introducing additional substituents onto the cyanophenyl ring further modulates these electronic effects. An additional electron-donating group would counteract the effect of the cyano group, decreasing the acidity of the methylene protons. Conversely, another electron-withdrawing group would enhance the acidity, making these protons easier to remove for subsequent alkylation or condensation reactions.
| Modification | Example | Predicted Effect on Reactivity |
|---|---|---|
| Position of Cyano Group | 2-(4-Cyanophenyl)acetophenone | Maximizes resonance stabilization of benzylic carbanion, increasing C-H acidity. |
| 2-(2-Cyanophenyl)acetophenone | Strong inductive and resonance effects; potential for steric hindrance and intramolecular interactions. | |
| Additional Substituents | -OCH₃ on cyanophenyl ring | Donates electron density, reducing the acidity of the methylene protons. |
| -NO₂ on cyanophenyl ring | Withdraws further electron density, increasing the acidity of the methylene protons. |
Impact of Bridging Linkers and Fused Ring Systems on Chemical Behavior
The methylene (-CH₂-) linker that connects the two aromatic rings is fundamental to the molecule's flexibility and electronic communication. Replacing or incorporating this bridge into a larger cyclic structure dramatically alters the compound's chemical and physical properties.
Replacing the methylene group with other linkers, such as an ether (-O-), amine (-NH-), or a longer alkyl chain (-CH₂CH₂-), would change the bond angles, length, and rotational freedom between the phenyl rings. rsc.org This modification affects how the electronic effects of one ring are transmitted to the other.
Furthermore, the methylene bridge and the carbonyl group are suitably positioned to participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. nih.gov For instance, under specific conditions, analogues could undergo reactions to form dihydronaphthalenes, indenes, or other polycyclic structures. The formation of such fused systems introduces conformational rigidity and can significantly alter the molecule's reactivity by locking it into a specific three-dimensional shape. chemrxiv.orgorganic-chemistry.orgrsc.org These complex scaffolds are of interest in medicinal chemistry and materials science. nih.gov
| Modification Type | Example Structure | Impact on Chemical Behavior |
|---|---|---|
| Alternative Linker | Ether linkage (-O-) | Alters bond angle and electronic communication between rings; removes acidic C-H site. |
| Ring Fusion | Intramolecular aldol (B89426) condensation product | Creates a rigid, polycyclic structure; changes hybridization and reactivity of involved atoms. nih.gov |
| Bridged Bicyclic System | Product of a [4+2] cycloaddition | Introduces significant ring strain and defined stereochemistry, leading to unique reactivity. nih.gov |
Influence of Substituent Electronic and Steric Effects on Reactivity and Selectivity
The principles of electronic and steric effects are central to understanding the reactivity and selectivity of reactions involving analogues of 2-(3-cyanophenyl)acetophenone. scribd.comnih.gov These effects determine not only the rate of a reaction but also its outcome when multiple products are possible.
Electronic Effects: The distribution of electron density across the molecule, dictated by the inductive and resonance effects of its functional groups, governs its reactivity. For example, in an electrophilic aromatic substitution reaction, electron-donating groups on one of the phenyl rings would activate it towards substitution and direct incoming electrophiles to the ortho and para positions. study.com In contrast, the electron-withdrawing acetyl and cyanomethyl groups would deactivate their respective rings and direct incoming electrophiles to the meta position. nih.gov
Steric Effects: The physical size and spatial arrangement of substituents influence reaction rates and selectivity by creating steric hindrance. nih.gov For instance, a bulky substituent placed ortho to the acetyl group could hinder the approach of a nucleophile to the carbonyl carbon. Similarly, bulky groups near the methylene bridge could influence the facial selectivity of reactions at a newly formed stereocenter, leading to a preference for one diastereomer over another. researchgate.netnih.gov
| Effect | Scenario | Influence on Reactivity and Selectivity |
|---|---|---|
| Electronic | EDG on acetophenone ring | Increases rate of electrophilic substitution; ortho/para directing. |
| EWG on cyanophenyl ring | Increases acidity of methylene protons; facilitates carbanion formation. | |
| Steric | Bulky group ortho to carbonyl | Hinders nucleophilic attack at the carbonyl; may favor attack from the less hindered face. nih.gov |
| Substitution on the methylene bridge | Creates a potential stereocenter; bulky groups can direct the stereochemical outcome of subsequent reactions. |
Future Research Directions and Unexplored Reactivity of 2 3 Cyanophenyl Acetophenone
Integration into Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry, which focuses on non-covalent interactions, presents significant opportunities for 2-(3-Cyanophenyl)acetophenone. The molecule's distinct functional groups—the cyano moiety and the carbonyl group—can serve as key recognition sites for directing molecular assembly.
Future research could focus on:
Host-Guest Chemistry: The electron-deficient phenyl ring and the polar cyano and ketone functionalities make this compound a potential guest molecule for various macrocyclic hosts, such as cyclodextrins or calixarenes. mdpi.com The potential for forming stable host-guest complexes could be investigated for applications in sensing, catalysis, or controlled release systems.
Self-Assembly: The cyano group is known to play a crucial role in directing the self-assembly of organic molecules on surfaces and in solution. researchgate.net The interplay between hydrogen bonding involving the ketone and dipole-dipole interactions of the cyano group, along with π-stacking of the aromatic rings, could lead to the formation of highly ordered nanostructures like wires, sheets, or gels. reading.ac.uk Exploring how modifications to the molecular structure influence these self-assembly processes could lead to novel materials with tailored properties. nih.gov
| Potential Interaction | Relevant Functional Group | Possible Supramolecular Structure |
| Hydrogen Bonding | Ketone (C=O) | Chains, Networks |
| Dipole-Dipole | Cyano (C≡N) | Ordered Arrays |
| π-π Stacking | Phenyl & Benzoyl Rings | Columns, Lamellae |
| Host-Guest Interaction | Entire Molecule | Inclusion Complexes |
Exploration of Photochemical and Photocatalytic Transformations
The photophysical and photochemical properties of this compound remain largely unexplored. Its structural similarity to other photoactive ketones and cyanophenyl derivatives suggests a rich area for investigation.
Key research directions include:
Photophysical Properties: A thorough investigation of the absorption, emission, and fluorescence quantum yields is a critical first step. Analogous compounds like 3-cyanophenylalanine exhibit intrinsic fluorescence, suggesting that this compound could be a novel fluorophore. rsc.orgresearchgate.net Understanding its excited-state dynamics is essential for any photochemical application.
Photocatalysis: Acetophenone (B1666503) and its derivatives are known to undergo photocatalytic degradation and hydrogenation. iosrjournals.orgmdpi.com Future studies could explore the use of this compound as a substrate in visible-light photocatalysis to synthesize more complex molecules. Conversely, its potential as a photosensitizer could be evaluated, where it would absorb light and initiate reactions in other molecules. torvergata.it The presence of the cyano group could significantly influence the electronic properties and, therefore, the photocatalytic activity compared to simple acetophenone.
Development of Novel Green Chemistry Approaches for its Synthesis and Reactions
Applying the principles of green chemistry to the synthesis and subsequent reactions of this compound is crucial for sustainable chemical manufacturing. Traditional methods often rely on hazardous reagents and solvents, but modern approaches can mitigate this environmental impact.
Future research should prioritize:
Sustainable Synthesis: Developing synthetic routes that utilize greener solvents (like water or bio-based solvents), employ catalytic rather than stoichiometric reagents, and reduce energy consumption through methods like microwave-assisted synthesis.
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring one-pot or multicomponent reactions to build complexity efficiently.
Catalytic Transformations: Investigating the use of heterogeneous catalysts that can be easily separated and recycled, reducing the environmental burden of the chemical process.
| Green Chemistry Principle | Application to this compound | Potential Benefit |
| Waste Prevention | One-pot synthesis, multicomponent reactions. | Reduced byproducts and purification steps. |
| Atom Economy | Designing synthetic routes with high conversion. | Maximized efficiency of starting materials. |
| Safer Solvents | Use of water, supercritical CO2, or bio-solvents. | Reduced toxicity and environmental impact. |
| Catalysis | Employing reusable solid-supported catalysts. | Minimized waste and improved process efficiency. |
Discovery of Unprecedented Synthetic Methodologies
The unique combination of functional groups in this compound makes it a versatile building block for synthesizing novel and complex organic molecules, particularly heterocycles.
Unexplored synthetic avenues include:
Multicomponent Reactions (MCRs): Using this compound as a key component in MCRs to rapidly construct diverse molecular scaffolds. The ketone functionality can readily participate in reactions like the Biginelli or Hantzsch reactions, while the cyano group can be transformed into other functionalities.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic rings offers an efficient way to build molecular complexity without the need for pre-functionalized starting materials.
Transformations of the Cyano Group: Exploring novel transformations of the nitrile group beyond simple hydrolysis or reduction. For example, its participation in cycloaddition reactions could lead to a variety of nitrogen-containing heterocyclic compounds.
Interdisciplinary Research Prospects Involving this compound Chemistry
The scaffold of this compound holds significant potential for applications in fields beyond traditional organic chemistry, most notably in medicinal chemistry and materials science.
Promising interdisciplinary research areas are:
Medicinal Chemistry: Derivatives containing the 3-cyanophenyl moiety have been identified as crucial components in ligands for cannabinoid and dopamine (B1211576) receptors. nih.govnih.gov This suggests that the this compound core could serve as a starting point for the design and synthesis of novel therapeutic agents targeting the central nervous system. Its derivatives could be explored for their potential as anticancer or antimicrobial agents.
Materials Science: The potential for self-assembly and interesting photophysical properties makes this compound a candidate for the development of organic electronic materials. By incorporating it into polymers or larger molecular systems, it may be possible to create materials with applications in organic light-emitting diodes (OLEDs), sensors, or photovoltaics.
Chemical Biology: The development of fluorescent probes based on the this compound structure could provide new tools for imaging and studying biological processes within cells. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Cyanophenyl)acetophenone, and how can reaction efficiency be optimized?
Answer: this compound is typically synthesized via Friedel-Crafts acylation, where a cyanophenyl-substituted benzene undergoes acylation using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include nucleophilic substitution on pre-functionalized acetophenone derivatives. Optimization involves:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve electrophilic substitution efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing intermediates.
- Temperature control : Reactions are often conducted under reflux (80–100°C) to balance kinetics and side-product formation .
- Purification : Column chromatography or recrystallization removes byproducts like unreacted cyanophenyl precursors .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Structural validation employs spectroscopic and analytical techniques:
- IR spectroscopy : Confirms the presence of carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) groups .
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight, while fragmentation patterns confirm substituent positions .
Q. What are the primary applications of this compound in life sciences research?
Answer: This compound serves as:
- Pharmaceutical intermediate : Precursor for synthesizing bioactive molecules, including kinase inhibitors or antimicrobial agents, due to its electron-withdrawing cyano group enhancing binding affinity .
- Fluorescent probes : The aromatic and nitrile groups enable conjugation with biomolecules for imaging studies .
- Ligand synthesis : Used in metal complexes (e.g., Cu²⁺) for catalytic or material science applications .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling for this compound?
Answer: Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:
- X-ray crystallography : Provides definitive structural confirmation, resolving ambiguities in NMR/IR assignments .
- DFT calculations : Compare experimental IR/NMR shifts with simulated spectra (e.g., using Gaussian software) to identify overlooked conformers .
- Solvent standardization : Re-run spectra in deuterated solvents (e.g., CDCl₃) to eliminate solvent-induced shifts .
Q. What methodologies are effective in minimizing byproducts during the synthesis of this compound derivatives?
Answer: Byproducts like diacetylated compounds or cyanide hydrolysis products can be mitigated by:
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) before acylation .
- Low-temperature reactions : Slow kinetics at 0–5°C reduce polyacylation .
- Catalyst modulation : Use milder catalysts (e.g., FeCl₃ instead of AlCl₃) to limit over-reactivity .
- In situ monitoring : TLC or HPLC tracks reaction progress, enabling timely termination .
Q. How can the biological activity of this compound derivatives be systematically enhanced?
Answer: Structure-activity relationship (SAR) studies guide optimization:
- Substituent variation : Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to improve solubility and target interaction .
- Hybridization : Conjugate with chalcone or hydrazide moieties to enhance antiproliferative or antioxidant effects .
- Enzymatic assays : Screen derivatives against target enzymes (e.g., kinases) to identify potency improvements .
Q. What safety protocols are critical when handling intermediates like 3-cyanophenol during this compound synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile cyanophenols (OSHA PEL: 5 mg/m³) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure; eyewash stations must be accessible .
- Waste disposal : Neutralize cyanide-containing byproducts with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
